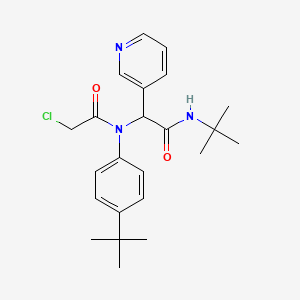
SARS-CoV-2-IN-75
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-75 is a chemical compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins or enzymes critical for the replication and survival of the virus. The development of this compound is a response to the urgent need for effective treatments to combat the COVID-19 pandemic.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2-IN-75 typically involves multiple steps, starting with the preparation of key intermediates. The process may include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using techniques such as chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and solvent systems. The use of automated systems for monitoring and controlling the reaction parameters would be essential to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: SARS-CoV-2-IN-75 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce halogen atoms or other functional groups.
Scientific Research Applications
SARS-CoV-2-IN-75 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and understand the biological pathways involved in SARS-CoV-2 infection.
Medicine: Explored as a therapeutic agent in preclinical and clinical studies to assess its efficacy and safety in treating COVID-19.
Industry: Utilized in the development of diagnostic tools and assays to detect viral presence and activity.
Mechanism of Action
The mechanism of action of SARS-CoV-2-IN-75 involves targeting specific proteins or enzymes essential for the replication of SARS-CoV-2. The compound binds to the active site of these proteins, inhibiting their function and preventing the virus from replicating. Key molecular targets include the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), both of which are crucial for viral replication. By blocking these targets, this compound effectively reduces viral load and limits the spread of infection.
Comparison with Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Molnupiravir: A nucleoside analog that induces viral RNA mutagenesis.
Comparison: SARS-CoV-2-IN-75 is unique in its specific binding affinity and inhibitory potency against the main protease and RNA-dependent RNA polymerase of SARS-CoV-2. Unlike some other compounds, it may offer a broader spectrum of activity and potentially fewer side effects. Its unique chemical structure allows for targeted inhibition, making it a promising candidate for further development and clinical use.
Properties
Molecular Formula |
C23H30ClN3O2 |
|---|---|
Molecular Weight |
416.0 g/mol |
IUPAC Name |
N-tert-butyl-2-(4-tert-butyl-N-(2-chloroacetyl)anilino)-2-pyridin-3-ylacetamide |
InChI |
InChI=1S/C23H30ClN3O2/c1-22(2,3)17-9-11-18(12-10-17)27(19(28)14-24)20(16-8-7-13-25-15-16)21(29)26-23(4,5)6/h7-13,15,20H,14H2,1-6H3,(H,26,29) |
InChI Key |
RTMPWBZHQAQVCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















